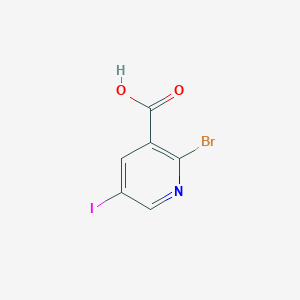

2-溴-5-碘烟酸

描述

2-Bromo-5-iodonicotinic acid is a halogenated derivative of nicotinic acid, which is not directly discussed in the provided papers. However, related compounds with similar halogen substitutions on the aromatic ring have been studied for various properties and applications. For instance, 5-bromonicotinic acid has been used as a ligand in the synthesis of metal–organic frameworks, which exhibit interesting properties such as photoluminescence and potential for hydrogen purification .

Synthesis Analysis

The synthesis of halogenated nicotinic acid derivatives typically involves condensation reactions. For example, 5-bromonicotinic acid derivatives have been synthesized through condensation reactions with various reagents, leading to the formation of hydrazide-hydrazones and other compounds . These reactions are often characterized by spectroscopic methods such as NMR to confirm the chemical structure of the synthesized molecules.

Molecular Structure Analysis

The molecular structure of halogenated nicotinic acid derivatives is often elucidated using X-ray crystallography. For instance, the crystal structure of a 5-bromonicotinic acid derivative was determined, revealing a trans configuration around the C=N double bond and the formation of intermolecular hydrogen bonds in the crystal lattice . Similarly, the crystal structures of various solvates of 5-bromonicotinic acid have been determined using single-crystal and powder X-ray diffraction techniques .

Chemical Reactions Analysis

Halogenated nicotinic acids can participate in various chemical reactions, particularly in the formation of metal–organic frameworks and in palladium-catalyzed cross-coupling reactions . These reactions are often used to synthesize more complex molecules with potential applications in materials science and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nicotinic acids can vary depending on the specific halogen substituents and their positions on the aromatic ring. For example, the introduction of bromo and iodo substituents can influence the lipophilicity of the molecules, which can be determined using techniques like RP-HPTLC chromatography . Additionally, the photoluminescent properties of metal–organic frameworks based on 5-bromonicotinic acid have been studied, demonstrating potential applications in materials science .

科学研究应用

合成和生物应用

- 2-溴-5-碘烟酸衍生物已用于生物研究中放射性碘化合物的合成。例如,由烟酸合成的5-溴尼古丁与Na125I高压灭菌,得到5-[125I]碘尼古丁。该化合物显示在大鼠脑和肾上腺中快速积累,表明其在神经和内分泌研究中的潜在用途(Chan et al., 1983)。

细胞周期分析

- 溴代衍生物用于细胞周期分析。例如,Ligasová等人。(2017)描述了一种使用5-溴-2'-脱氧尿苷(2-溴-5-碘烟酸的近亲)检测细胞复制活性的方法。该方法对于了解不同细胞类型的DNA合成非常重要(Ligasová et al., 2017)。

DNA复制研究

- 溴代和碘代衍生物在DNA复制机制的研究中发挥了重要作用。Gross和Rabinowitz (1969)使用氚标记的5-溴-2'-脱氧尿苷研究了大鼠肝脏中核和线粒体DNA的合成,表明线粒体DNA复制的半保守性质(Gross & Rabinowitz, 1969)。

水处理中的毒性研究

- 饮用水中碘化消毒副产物的研究包括溴碘乙酸等化合物。此类研究评估了这些化合物的细胞毒性和遗传毒性,这对于了解水处理过程的安全性至关重要(Richardson et al., 2008)。

免疫学和细胞增殖

- 结构类似于2-溴-5-碘烟酸的溴代和碘代核苷已用于免疫学研究。例如,特异性识别溴脱氧尿苷的单克隆抗体已被用于检测低水平的DNA复制,这在细胞增殖和癌症研究中非常重要(Gratzner, 1982)。

安全和危害

属性

IUPAC Name |

2-bromo-5-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWYFTRYOMPMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855978 | |

| Record name | 2-Bromo-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-iodonicotinic acid | |

CAS RN |

65550-80-3 | |

| Record name | 2-Bromo-5-iodo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65550-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3032893.png)

![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)

![7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3032898.png)